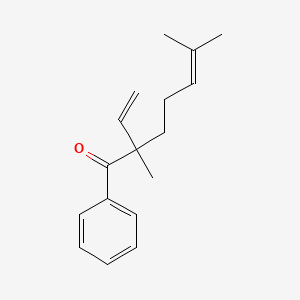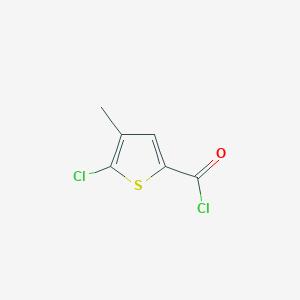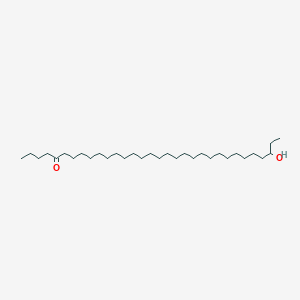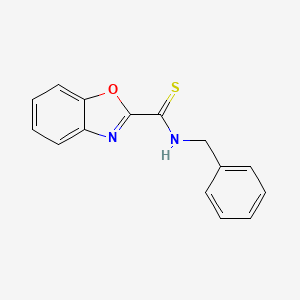
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonic acid moiety substituted with a 2,2-diphenylhydrazino group and two nitro groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- typically involves multiple steps, starting with the nitration of benzenesulfonic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the 2,2-diphenylhydrazino group through a coupling reaction with diphenylhydrazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(2,2-diphenylhydrazino)-3,5-diaminobenzenesulfonic acid.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the diphenylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-nitro-: Lacks the diphenylhydrazino group and has different reactivity and applications.
Benzenesulfonic acid, 3,5-dinitro-: Similar structure but without the diphenylhydrazino group, leading to different chemical properties.
Diphenylhydrazine derivatives: Compounds with similar hydrazino groups but different substituents on the benzene ring.
Propriétés
Numéro CAS |
93654-70-7 |
|---|---|
Formule moléculaire |
C18H14N4O7S |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)16-11-15(30(27,28)29)12-17(22(25)26)18(16)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,27,28,29) |
Clé InChI |
MSZZGNKXMMKCCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
